Home > Products > Screening Compounds P98228 > 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide
4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide -

4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide

Catalog Number: EVT-4713285
CAS Number:
Molecular Formula: C15H14F3N3O
Molecular Weight: 309.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, one study describes a method for synthesizing ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), a compound structurally similar to 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide. This synthesis involves reacting mono-methyl isophthalate with thionyl chloride, followed by a reaction with 1-(N-morpholino)cyclohexene to yield 3-[(2-oxocyclohexyl)-carbonyl]-benzoate. This intermediate is then reacted with hydrazine hydrate, followed by dehydrogenation and benzylation to yield YD-3. []

Applications

For example, the related compound YD-3, mentioned earlier, exhibits anti-thrombin activity. [] This suggests that 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide could be used as a starting point for developing novel anti-thrombotic agents. Furthermore, its inclusion in chemical libraries for drug discovery further implies its potential as a scaffold for exploring novel therapeutics.

SNX-2112 (9)

Compound Description: SNX-2112, chemically named 4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(trans-4-hydroxycyclohexyl)amino]benzamide, is a potent and selective heat shock protein 90 (Hsp90) inhibitor. It exhibits nanomolar antiproliferative activity against various cancer cell lines, including Her2 and HT-29, with IC50 values of 11 nM and 3 nM, respectively []. SNX-2112 induces heat shock protein 70 (Hsp70) and promotes the degradation of specific client proteins in cells, supporting Hsp90 inhibition as its mechanism of action [].

Relevance: SNX-2112 shares a core structure with 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide, featuring a trifluoromethyl-substituted tetrahydroindazole ring directly linked to a benzamide moiety. The primary structural distinctions lie in the substitutions on the benzamide ring. SNX-2112 possesses a (trans-4-hydroxycyclohexyl)amino group at the 2-position and lacks substitutions on the tetrahydroindazole ring, unlike the dimethyl substituents present in SNX-2112 [].

SNX-5422 (10)

Compound Description: SNX-5422, the amino-acetic acid prodrug of SNX-2112, is chemically defined as amino-acetic acid 4-[2-carbamoyl-5-(6,6-dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-phenylamino]-cyclohexyl ester methanesulfonate. This compound demonstrates good oral bioavailability and efficacy in a wide range of xenograft tumor models, including a 67% growth delay in an HT-29 model []. SNX-5422 is currently undergoing multiple phase I clinical trials [].

Relevance: SNX-5422 is the prodrug of SNX-2112 and, therefore, structurally related to 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide. The active metabolite of SNX-5422, SNX-2112, shares the core trifluoromethyl-substituted tetrahydroindazole-benzamide structure with 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide. The differences reside in the substituents on the benzamide ring and the presence or absence of dimethyl groups on the tetrahydroindazole moiety [].

SNX-0723

Compound Description: SNX-0723, with the chemical name 2-fluoro-6-[(3S)-tetrahydrofuran-3-ylamino]-4-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide, functions as a small-molecule inhibitor of Hsp90, demonstrating brain permeability and oral availability []. It effectively prevents α-synuclein (αsyn) oligomerization, reduces high-molecular-mass oligomeric αsyn, and protects against αsyn cytotoxicity []. This compound exhibits an EC50 of approximately 48 nM for inhibiting αsyn oligomerization and induces brain Hsp70 elevation in vivo [].

Relevance: While SNX-0723 belongs to the same benzamide class of Hsp90 inhibitors as 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide, it differs in the heterocyclic ring attached to the benzamide moiety. Instead of a tetrahydroindazole ring, SNX-0723 features a trimethyl-substituted tetrahydroindole ring. Despite this variation, both compounds share the common benzamide scaffold and target Hsp90, indicating their structural and functional relationship [].

N-[5-(3,5-Difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino)benzamide (Entrectinib)

Compound Description: N-[5-(3,5-Difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino)benzamide, also known as Entrectinib, is a potent inhibitor of various protein kinases, specifically targeting those with deregulated activity [, , ]. It shows promise in treating diseases caused by such kinase dysregulation and has novel solid forms identified through research [, , ]. This compound has received orphan drug designation for treating neuroblastoma [].

Relevance: Entrectinib exhibits structural similarities to 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide, both containing an indazole moiety linked to a benzamide group. The key structural differences lie in the substituents and their positions. Entrectinib has a 3,5-difluorobenzyl group at the 5-position of the indazole ring, a 4-methylpiperazin-1-yl group at the 4-position of the benzamide ring, and a tetrahydro-2H-pyran-4-ylamino group at the 2-position of the benzamide ring. These specific structural features contribute to its distinct kinase inhibitory activity and therapeutic potential [, , ].

Properties

Product Name

4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide

IUPAC Name

4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide

Molecular Formula

C15H14F3N3O

Molecular Weight

309.29 g/mol

InChI

InChI=1S/C15H14F3N3O/c16-15(17,18)13-11-3-1-2-4-12(11)21(20-13)10-7-5-9(6-8-10)14(19)22/h5-8H,1-4H2,(H2,19,22)

InChI Key

NNDQNJBHAMTSMB-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)N)C(F)(F)F

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.